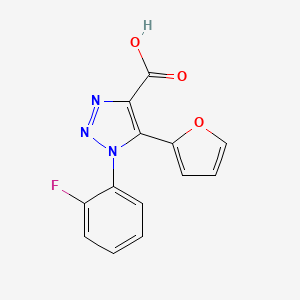![molecular formula C15H16ClN3O2 B4495895 [4-(3-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone](/img/structure/B4495895.png)
[4-(3-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone
Übersicht
Beschreibung
[4-(3-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone is a chemical compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and an oxazole ring substituted with a methyl group
Vorbereitungsmethoden
The synthesis of [4-(3-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone typically involves the following steps:
Formation of the Piperazine Derivative: The initial step involves the preparation of the piperazine derivative by reacting 3-chlorophenylamine with piperazine under suitable conditions.
Formation of the Oxazole Ring: The oxazole ring is synthesized by reacting 2-methyl-1,3-oxazole with an appropriate reagent.
Coupling Reaction: The final step involves the coupling of the piperazine derivative with the oxazole ring to form the desired compound. This step is often facilitated by the use of coupling agents such as palladium catalysts.
Industrial production methods for this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling temperature, pressure, and the concentration of reactants.
Analyse Chemischer Reaktionen
[4-(3-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups on the piperazine or oxazole rings are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted piperazine or oxazole compounds.
Wissenschaftliche Forschungsanwendungen
[4-(3-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in biological studies to investigate its effects on cellular processes and its potential as a therapeutic agent.
Industry: The compound is explored for its applications in the synthesis of other chemical compounds and materials.
Wirkmechanismus
The mechanism of action of [4-(3-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. For example, it may interact with serotonin receptors, modulating neurotransmitter release and affecting neurological functions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [4-(3-Chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone include:
3-[4-(3-Chlorophenyl)piperazin-1-yl]-1,1-diphenylpropan-2-ol: This compound is a selective serotonin receptor antagonist with similar structural features.
2-[4-[(RS)-(4-Chlorophenyl)phenylmethyl]piperazin-1-yl]ethanol: Known for its use as an impurity standard in pharmaceutical testing.
1,3-Bis-[4-(3-chlorophenyl)piperazin-1-yl]propane Dihydrochloride: Another related compound used in the synthesis of trazodone hydrochloride.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both piperazine and oxazole rings, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(2-methyl-1,3-oxazol-4-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O2/c1-11-17-14(10-21-11)15(20)19-7-5-18(6-8-19)13-4-2-3-12(16)9-13/h2-4,9-10H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDCQPBHFTCOOOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{3-[3-(dimethylamino)-3-oxopropyl]phenyl}-4-methylbenzamide](/img/structure/B4495820.png)
![6-(2-fluorophenyl)-3-[(4-phenyl-1-piperazinyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4495824.png)
![2-[N-(3-FLUOROPHENYL)METHANESULFONAMIDO]-N-METHYLPROPANAMIDE](/img/structure/B4495834.png)
![7-[4-(BENZYLOXY)PHENYL]-2-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE](/img/structure/B4495836.png)

![2-({3-[(cyclopropylcarbonyl)amino]-4-methylanilino}carbonyl)benzoic acid](/img/structure/B4495847.png)
![N-(3,5-DIMETHYLPHENYL)-N-{[4-(PYRROLIDINE-1-CARBONYL)PHENYL]METHYL}METHANESULFONAMIDE](/img/structure/B4495852.png)
![2-{[2-(diethylamino)-4-quinazolinyl]amino}ethanol](/img/structure/B4495853.png)
![N-[(3,4-DIETHOXYPHENYL)METHYL]-1-(ETHANESULFONYL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4495859.png)
![6-[4-(phenylacetyl)-1-piperazinyl]-N-4-pyridinyl-3-pyridazinamine](/img/structure/B4495888.png)
![5-(1,3-benzodioxol-5-yl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-isoxazolecarboxamide](/img/structure/B4495890.png)
![4-{[(4-ethoxyphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4495902.png)
![N-propyl-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide](/img/structure/B4495909.png)
![3-phenyl-7-(4H-1,2,4-triazol-4-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B4495916.png)
